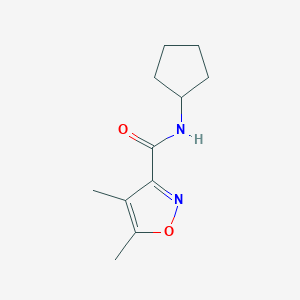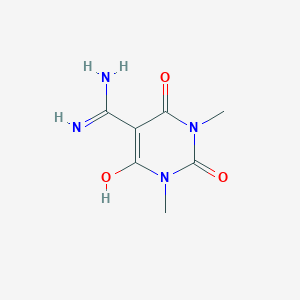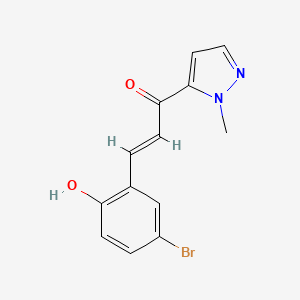![molecular formula C14H11Br2N3O3S2 B10894703 5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide](/img/structure/B10894703.png)
5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide is a complex organic compound that features a combination of bromine, pyrazole, and thiophene moieties
Métodos De Preparación
The synthesis of 5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:
Bromination: Introduction of bromine atoms into the molecular structure.
Coupling Reactions: Formation of the pyrazole and thiophene rings through coupling reactions.
Sulfonamide Formation: Introduction of the sulfonamide group to the thiophene ring.
The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the bromine atoms or the sulfonamide group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar compounds to 5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide include:
4-bromo-N-[1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl]-2-thiophenecarboxamide: Shares a similar core structure but with different functional groups.
2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate: Another compound with a thiophene ring and bromine atoms but with different substituents
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H11Br2N3O3S2 |
|---|---|
Peso molecular |
493.2 g/mol |
Nombre IUPAC |
5-bromo-N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H11Br2N3O3S2/c15-10-1-3-12(4-2-10)22-9-19-8-11(7-17-19)18-24(20,21)14-6-5-13(16)23-14/h1-8,18H,9H2 |
Clave InChI |
FSOUYHXMHLMURQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCN2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{(1E)-2-cyano-3-[(2-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B10894621.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10894636.png)
![1-ethyl-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10894643.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10894644.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B10894652.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10894657.png)

![(2Z,5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10894665.png)
![N-(2-iodophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10894682.png)

![methyl 11-(4-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B10894693.png)
![2,2'-{(2-oxocyclopentane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyloxy]}diacetic acid](/img/structure/B10894698.png)
![7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol](/img/structure/B10894701.png)
